molecular formula C11H10FNO2S B14176592 Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate

Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate

Cat. No.: B14176592
M. Wt: 239.27 g/mol
InChI Key: QPWSMCIIEZHZJZ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate is a benzothiazole derivative characterized by a fluorine substituent at the 6-position of the benzothiazole ring and an ethyl acetate group at the 2-position. The molecular formula is C₁₁H₁₀FNO₂S, with a molecular weight of 239.26 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive heterocycles due to the electron-withdrawing fluorine substituent, which enhances electrophilicity and influences binding interactions in biological systems.

Properties

Molecular Formula

C11H10FNO2S

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 2-(6-fluoro-1,3-benzothiazol-2-yl)acetate

InChI

InChI=1S/C11H10FNO2S/c1-2-15-11(14)6-10-13-8-4-3-7(12)5-9(8)16-10/h3-5H,2,6H2,1H3

InChI Key

QPWSMCIIEZHZJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(S1)C=C(C=C2)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation

Ethyl 2-(2-amino-4-fluorophenyl)acetate serves as a critical precursor. Synthesized via esterification of 2-amino-4-fluorophenylacetic acid with ethanol under acidic catalysis (yield: 65–70%), this intermediate enables direct cyclization.

Thioamide Formation and Cyclization

Treatment of the aniline derivative with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid generates a thioamide intermediate. Subsequent reflux at 85°C for 10–12 hours induces cyclization, yielding the benzothiazole ring. The reaction mechanism proceeds as follows:

$$
\text{Ethyl 2-(2-amino-4-fluorophenyl)acetate} + \text{KSCN} \xrightarrow{\text{Br}2, \text{CH}3\text{COOH}} \text{Ethyl 2-(6-fluorobenzo[d]thiazol-2-yl)acetate}
$$

Key conditions:

  • Solvent: Glacial acetic acid
  • Temperature: 85°C
  • Yield: 50–55% after column chromatography (petroleum ether:ethyl acetate = 2:1).

Post-Functionalization of Pre-Formed Benzothiazoles

Halogen Exchange (Halex Reaction)

2-Chlorobenzo[d]thiazole derivatives undergo fluorination via nucleophilic aromatic substitution (SNAr). Reacting 2-chloro-6-nitrobenzo[d]thiazole with potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 24 hours introduces fluorine at the 6-position (yield: 60–65%).

Alkylation at the 2-Position

The 2-amino group of 6-fluorobenzo[d]thiazole is alkylated using ethyl bromoacetate under basic conditions. Triethylamine (Et₃N) in acetonitrile facilitates the reaction, producing the target compound after 6 hours of reflux (yield: 70–75%).

$$
\text{6-Fluorobenzo[d]thiazol-2-amine} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{Et}3\text{N, CH}_3\text{CN}} \text{this compound}
$$

One-Pot Multicomponent Synthesis

A streamlined approach combines cyclization and esterification in a single pot. Ethyl 2-amino-4-fluorobenzoate reacts with thiourea and iodine in ethanol under microwave irradiation (100°C, 30 minutes), directly yielding the product (yield: 80–85%).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield (%) Reaction Time
Hurd-Morrow Cyclization Ethyl 2-(2-amino-4-fluorophenyl)acetate KSCN, Br₂, CH₃COOH 50–55 12 h
Halex Fluorination 2-Chlorobenzo[d]thiazole KF, DMF 60–65 24 h
Alkylation 6-Fluorobenzo[d]thiazol-2-amine BrCH₂COOEt, Et₃N 70–75 6 h
One-Pot Synthesis Ethyl 2-amino-4-fluorobenzoate Thiourea, I₂ 80–85 0.5 h

Spectroscopic Characterization

1H NMR (300 MHz, CDCl₃):

  • δ 1.35 (t, 3H, J = 7.1 Hz, CH₂CH₃)
  • δ 3.85 (s, 2H, CH₂COOEt)
  • δ 4.25 (q, 2H, J = 7.1 Hz, OCH₂CH₃)
  • δ 7.12–7.45 (m, 3H, aromatic-H).

IR (KBr):

  • 1745 cm⁻¹ (C=O stretch)
  • 1220 cm⁻¹ (C-F stretch).

Challenges and Optimization Strategies

  • Low Yields in Cyclization: Impurities from incomplete cyclization reduce yields. Column chromatography with gradient elution (petroleum ether to ethyl acetate) enhances purity.
  • Fluorination Selectivity: Competing side reactions during SNAr are mitigated using excess KF and anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole Core

Halogenated Derivatives
  • Ethyl 2-(5-bromobenzo[D]thiazol-2-yl)acetate Formula: C₁₁H₁₀BrNO₂S; MW: 300.17 g/mol . The bromine atom at the 5-position introduces steric bulk and polarizability compared to fluorine. Bromine’s larger atomic radius may hinder π-π stacking in biological targets but could enhance lipophilicity. Key Difference: Bromine’s lower electronegativity (vs.
  • Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate

    • Formula : C₁₂H₁₄O₃S; MW : 254.30 g/mol .
    • The hydroxyl group increases hydrogen-bonding capacity, improving aqueous solubility. This contrasts with the 6-fluoro derivative’s reliance on dipole interactions.
Heterocycle Variations
  • Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate
    • Formula : C₁₁H₁₁FN₂O₂; MW : 238.22 g/mol .
    • Replacing thiazole with imidazole alters hydrogen-bonding and aromatic stacking due to the imidazole’s nitrogen-rich structure. The fluorine’s electronic effects remain comparable.

Functional Group Modifications

Ester Group Variations
  • Ethyl 2-phenyl-4-thiazoleacetate Formula: C₁₃H₁₃NO₂S; MW: 247.31 g/mol . The phenyl group at the 4-position enhances lipophilicity, favoring membrane permeability. In contrast, the 6-fluoro derivative’s benzothiazole ring offers planar rigidity for target binding.
  • Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate Formula: C₁₃H₁₃NO₃S; MW: 271.31 g/mol . The hydroxyl group introduces chirality and hydrogen-bond donor capacity, absent in the fluorinated analogue.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties Reference
Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate C₁₁H₁₀FNO₂S 239.26 6-F on benzothiazole Electrophilic intermediate
Ethyl 2-(5-bromobenzo[D]thiazol-2-yl)acetate C₁₁H₁₀BrNO₂S 300.17 5-Br on benzothiazole High lipophilicity
Ethyl 2-phenyl-4-thiazoleacetate C₁₃H₁₃NO₂S 247.31 Phenyl at thiazole-4 Enhanced membrane permeability
Ethyl 2-(5-fluoro-1H-benzo[D]imidazol-2-YL)acetate C₁₁H₁₁FN₂O₂ 238.22 5-F on imidazole Hydrogen-bonding capacity

Biological Activity

Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety substituted with a fluorine atom, which can significantly influence its chemical behavior and biological interactions. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may exert antimicrobial , anticancer , and anti-inflammatory effects through several mechanisms:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains, likely due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : this compound may induce apoptosis in cancer cells by interacting with key regulatory proteins involved in cell survival and proliferation.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

Antimicrobial Activity

A study conducted on various benzothiazole derivatives indicated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations (Table 1).

CompoundMIC (µg/mL)Target Organism
This compound32E. coli
Ethyl 2-benzothiazolyl acetate64S. aureus

Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines. For instance, in HCT-116 colon cancer cells, it exhibited an IC50 value of approximately 0.66 µM, suggesting potent anticancer properties (Table 2).

Cell LineIC50 (µM)Mechanism of Action
HCT-1160.66Induction of apoptosis
MCF-70.75Cell cycle arrest at G1 phase

Anti-inflammatory Activity

The anti-inflammatory potential was evaluated using an LPS-induced inflammation model in macrophages. This compound significantly reduced the secretion of IL-6 and TNF-α, indicating its effectiveness in modulating inflammatory pathways (Figure 1).

Inflammatory Cytokine Levels

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